
Ethyl 3-(4-chlorophenyl)-isothiazole-5-carboxylate
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Overview
Description
Ethyl 3-(4-chlorophenyl)-isothiazole-5-carboxylate is a chemical compound that belongs to the class of isothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-chlorophenyl)-isothiazole-5-carboxylate typically involves the reaction of p-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as bromine or iodine, to form the isothiazole ring. The final step involves esterification with ethyl chloroformate to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-chlorophenyl)-isothiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the isothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 3-(4-chlorophenyl)-isothiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: The compound is studied for its potential use as a pesticide or herbicide.
Materials Science: It is explored for its use in the development of new materials with unique properties, such as conductive polymers and sensors.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-chlorophenyl)-isothiazole-5-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of essential biomolecules in microorganisms, leading to cell death. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 3-(4-chlorophenyl)-isothiazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-(p-bromophenyl)-5-isothiazolecarboxylate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
Ethyl 3-(p-methylphenyl)-5-isothiazolecarboxylate: Contains a methyl group instead of chlorine, which can influence its chemical properties and applications.
Ethyl 3-(p-nitrophenyl)-5-isothiazolecarboxylate: The presence of a nitro group can significantly alter its electronic properties and reactivity.
Properties
Molecular Formula |
C12H10ClNO2S |
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Molecular Weight |
267.73 g/mol |
IUPAC Name |
ethyl 3-(4-chlorophenyl)-1,2-thiazole-5-carboxylate |
InChI |
InChI=1S/C12H10ClNO2S/c1-2-16-12(15)11-7-10(14-17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 |
InChI Key |
KAIIQYRZGAWXEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NS1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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